molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4

Ethyl 2-amino-5-chlorobenzoate

Cat. No.: B046933
CAS No.: 63243-75-4
M. Wt: 199.63 g/mol
InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-5-chlorobenzoate has been used as a reactant for the preparation of 10-methoxypyrazino[1,2-a]indole derivatives to be used as 5HT2C receptor ligands.

Scientific Research Applications

  • Allosteric Enhancer Activity : The 5-aryl group in 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes, related to Ethyl 2-amino-5-chlorobenzoate, enhances allosteric enhancer activity at the A1 adenosine receptor, with implications for medicinal chemistry and pharmacology (Romagnoli et al., 2012).

  • Antiulcerogenic, Anti-inflammatory, and Liver Protective Activities : Compounds synthesized using this compound have shown potential antiulcerogenic, anti-inflammatory, and liver protective activities against ibuprofen-induced ulceration and LPS-induced liver toxicity in rats (Borik & Hussein, 2021).

  • Crystal Structure Analysis : The crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, a related compound, reveals unique crystal packing with N-H-O hydrogen bonds, contributing to our understanding of molecular interactions and crystal engineering (Hizam & Yamin, 2015).

  • Intermediate in Synthesis of Enterokinetic Agent : A study developed a method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of enterokinetic agent R108512, using this compound, demonstrating an application in pharmaceutical synthesis (Willemsens et al., 2004).

  • Antimicrobial Activity : Compounds synthesized from this compound have shown promising antimicrobial activity against various bacteria and fungi, indicating potential for development as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Solubility and Thermodynamic Properties : The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid, a compound similar to this compound, have been studied in various organic solvents, contributing to our understanding of its physical and chemical properties (Li et al., 2017).

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-5-chlorobenzoate are currently unknown. This compound is a biochemical reagent and is often used in proteomics research . .

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It has a molecular weight of 185.61 , and it’s soluble in methanol . These properties could influence its absorption and distribution in the body. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions suggest that it may be sensitive to temperature and oxygen exposure . Therefore, these factors should be carefully controlled when using this compound.

Properties

IUPAC Name

ethyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBMLMEVRIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363939
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63243-75-4
Record name Ethyl 2-amino-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from ethyl anthranilate and sodium hypochlorite (according to M. Okabe and R-C Sun, Tetrahedron, 1995, 51, 1861) to give an off-white solid, mp 80° C., m/z 199.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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